molecular formula C15H10ClNOS B12120136 Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- CAS No. 1152582-09-6

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)-

Cat. No.: B12120136
CAS No.: 1152582-09-6
M. Wt: 287.8 g/mol
InChI Key: RTFIRZBPOKIAET-UHFFFAOYSA-N
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Description

The compound Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- (hereafter referred to as the "target compound") is a β-keto derivative featuring a 2-chlorophenyl group at position 1 and a benzothiazol-2-yl moiety at position 2 of the ethanone backbone. Its molecular formula is inferred as C₁₅H₁₀ClNOS (molecular weight ≈ 295.76 g/mol), though exact structural confirmation requires crystallographic data.

Properties

CAS No.

1152582-09-6

Molecular Formula

C15H10ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)ethanone

InChI

InChI=1S/C15H10ClNOS/c16-11-6-2-1-5-10(11)13(18)9-15-17-12-7-3-4-8-14(12)19-15/h1-8H,9H2

InChI Key

RTFIRZBPOKIAET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are carried out in polar solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)-. For example, a series of newly synthesized compounds with benzothiazole nuclei were evaluated for their cytotoxicity against human lung cancer cell lines using both two-dimensional and three-dimensional cell culture methods. The results indicated significant cytotoxic effects, suggesting that these compounds could serve as promising candidates for further development in cancer therapy .

Antimicrobial Properties

In addition to antitumor activity, benzothiazole derivatives have demonstrated notable antimicrobial properties. A study investigating the biological activities of ethyl-2-benzothiazolyl acetate found that its derivatives exhibited significant antibacterial and antifungal activity against various pathogens. This suggests that compounds like Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- may also possess similar antimicrobial potential .

Therapeutic Applications

The therapeutic applications of Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- can be categorized into several areas:

  • Cancer Treatment : Due to its cytotoxic properties against cancer cell lines, this compound could be explored as a potential chemotherapeutic agent.
  • Antimicrobial Agents : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial drugs.
  • Neurological Disorders : Compounds containing benzothiazole have been investigated for their ability to inhibit acetylcholinesterase, which is relevant in treating Alzheimer's disease .

Cancer Cell Line Studies

In vitro studies on lung cancer cell lines A549 and HCC827 showed that derivatives of benzothiazole exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation . These findings underscore the potential of benzothiazole-containing compounds in oncological research.

Antimicrobial Efficacy

A comprehensive study reported the synthesis of ethyl-2-benzothiazolyl acetate and its derivatives, which were tested against standard strains of bacteria such as E. coli and S. aureus. The results indicated that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Data Tables

Compound Activity Type IC50/MIC Values Reference
Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)-Antitumor<10 µM
Ethyl-2-benzothiazolyl acetateAntimicrobial32 µg/mL (E. coli)
Benzothiazole derivative XAcetylcholinesterase InhibitorIC50 = 2.7 µM

Mechanism of Action

The mechanism of action of Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Characteristics:

  • Synthetic Utility: β-Keto compounds like this are critical intermediates in organic synthesis, particularly in Michael additions, Knoevenagel condensations, and the preparation of polyfunctionalized heterocycles .

Comparison with Structural Analogs

The target compound is compared below with two closely related derivatives (Table 1), emphasizing structural, physicochemical, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent at Position 1 Substituent at Position 2 Molecular Weight (g/mol) Key Applications/Properties
Target Compound C₁₅H₁₀ClNOS 2-Chlorophenyl Benzothiazol-2-yl 295.76 Organic synthesis intermediates
2-(Benzothiazol-2-ylthio)-1-phenylethanone C₁₅H₁₁NOS₂ Phenyl Benzothiazol-2-ylthio 293.38 Precursor for chalcones, vinyl sulfones
1-(2-Chlorophenyl)-2-(tetrazol-2-yl)ethanone C₉H₇ClN₄O 2-Chlorophenyl Tetrazol-2-yl 238.63 Potential bioactivity (tetrazole as a bioisostere)

Comparison with 2-(Benzothiazol-2-ylthio)-1-phenylethanone

  • Structural Differences: The target compound lacks the thioether (–S–) bridge present in the analog, resulting in a direct bond between the ethanone backbone and benzothiazole. The 2-chlorophenyl group in the target compound replaces the unsubstituted phenyl group in the analog.
  • The absence of a sulfur bridge may reduce steric hindrance, favoring nucleophilic attacks at the ketone group.

Comparison with 1-(2-Chlorophenyl)-2-(tetrazol-2-yl)ethanone

  • Structural Differences :
    • The benzothiazole ring (C₇H₄NS) is replaced by a tetrazole ring (CN₄), significantly altering electronic properties.
    • The molecular weight of the tetrazole analog is lower due to the absence of a fused benzene ring.
  • The benzothiazole moiety in the target compound may enhance aromatic interactions in materials science or catalysis.

Physicochemical Properties

  • Solubility : The benzothiazole ring in the target compound likely reduces water solubility compared to the tetrazole analog, which may exhibit higher polarity due to multiple N–H bonds.
  • Thermal Stability : Benzothiazole derivatives generally exhibit higher thermal stability than tetrazoles, which are prone to decomposition under heat .

Biological Activity

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological effects observed in research studies.

1. Synthesis and Structural Characteristics

Ethanone derivatives, particularly those containing benzothiazole moieties, are synthesized through various chemical pathways. The synthesis typically involves reactions between substituted benzothiazoles and aryl halides or isocyanates. For instance, the compound can be synthesized by reacting 2-benzothiazolyl isocyanate with 2-chlorophenylacetone under controlled conditions to yield the desired ethanone derivative.

2.1 Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown efficacy against various bacterial strains and fungi. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Bacterial Strain
Ethanone derivative50Staphylococcus aureus
Ethanone derivative50Escherichia coli

2.2 Antitumor Activity

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- has been evaluated for its antitumor potential across various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects with IC50 values in the micromolar range against several cancer types, including breast (MCF-7), lung (A549), and gastric (NUGC-3) cancers . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-715.9
A54920.5
NUGC-325.0

2.3 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been identified as a potent inhibitor of CK-1δ (Casein Kinase 1 delta), which plays a crucial role in various cellular processes including cell proliferation and survival . The structure-activity relationship indicates that modifications at specific positions on the benzothiazole ring can significantly enhance inhibitory potency.

The biological activity of ethanone derivatives is attributed to several mechanisms:

  • DNA Binding : Compounds containing benzothiazole rings have shown a propensity to bind to DNA, particularly within the minor groove, which may interfere with DNA replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
  • Cell Cycle Arrest : The ethanone derivatives have been observed to induce cell cycle arrest at various phases, particularly at G1/S or G2/M checkpoints .

4.1 Study on Antitumor Activity

In a recent study evaluating the antitumor effects of ethanone derivatives on MCF-7 cells, researchers reported that treatment with these compounds resulted in significant reductions in cell viability compared to untreated controls. The study utilized an MTT assay to quantify cell proliferation and demonstrated that the presence of chlorinated substituents enhanced cytotoxicity .

4.2 Study on Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of benzothiazole derivatives revealed that ethanone compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

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